molecular formula C4H10O5S2 B8653003 2-(Methylsulfonyl)ethyl methanesulfonate

2-(Methylsulfonyl)ethyl methanesulfonate

Cat. No.: B8653003
M. Wt: 202.3 g/mol
InChI Key: ABXBBEBCOITZEX-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)ethyl methanesulfonate is a bifunctional organosulfur compound featuring both a methylsulfonyl (-SO₂CH₃) and a methanesulfonate (-OSO₂CH₃) group attached to an ethyl backbone. This structure confers unique reactivity, making it valuable in organic synthesis, particularly in alkylation reactions and cross-coupling chemistry.

Properties

Molecular Formula

C4H10O5S2

Molecular Weight

202.3 g/mol

IUPAC Name

2-methylsulfonylethyl methanesulfonate

InChI

InChI=1S/C4H10O5S2/c1-10(5,6)4-3-9-11(2,7)8/h3-4H2,1-2H3

InChI Key

ABXBBEBCOITZEX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCOS(=O)(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

2-(2-Hydroxyethoxy)ethyl Methanesulfonate
  • Molecular Formula : C₅H₁₂O₅S
  • Molecular Weight : 184.21 g/mol
  • CAS : 118591-57-4
  • Key Differences : Replaces the methylsulfonyl group with a hydroxyethoxy (-OCH₂CH₂OH) chain.
  • Applications : Used as a building block in organic synthesis and pharmaceutical R&D. The hydroxy group enhances hydrophilicity, making it suitable for aqueous-phase reactions .
N,N-Bis[2-[(Methylsulfonyl)oxy]ethyl]methanesulfonamide
  • Molecular Formula: Not explicitly stated, but inferred to include three methanesulfonate groups.
  • CAS: Not provided.
  • Key Differences : Contains a central methanesulfonamide (-NHSO₂CH₃) core with two methylsulfonyloxyethyl arms.
  • Applications : Likely used in crosslinking agents or as a sulfonating reagent due to its multiple reactive sites .
Ethyl Methanesulfonate
  • Molecular Formula : C₃H₈O₃S
  • Molecular Weight : 124.16 g/mol
  • CAS : 62-50-0
  • Key Differences : Lacks the methylsulfonyl group, containing only a methanesulfonate ester.
  • Applications : A classic alkylating agent in mutagenesis studies. Its simpler structure reduces steric hindrance, favoring nucleophilic substitution reactions .

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